molecular formula C₁₆H₂₅ClN₂O B1144832 ラセミ体シスミルナシプラン塩酸塩 CAS No. 165259-91-6

ラセミ体シスミルナシプラン塩酸塩

カタログ番号: B1144832
CAS番号: 165259-91-6
分子量: 296.84
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Rac,cis-Milnacipran Hydrochloride, also known as Rac,cis-Milnacipran Hydrochloride, is a useful research compound. Its molecular formula is C₁₆H₂₅ClN₂O and its molecular weight is 296.84. The purity is usually 95%.
BenchChem offers high-quality rac,cis-Milnacipran Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac,cis-Milnacipran Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

主要な抑うつ症の治療

ラセミ体シスミルナシプラン塩酸塩は、セロトニンとノルエピネフリンの両方の再取り込み阻害薬であり、脳内のセロトニンとノルエピネフリンのレベルを高めます。 これらの神経伝達物質は気分調節において重要な役割を果たしていることが知られており、そのレベルの上昇は主要な抑うつ症の症状を軽減するのに役立ちます {svg_1} {svg_2}.

線維筋痛症の管理

線維筋痛症は、広範な痛みと疲労を特徴とする慢性疾患です。 ラセミ体シスミルナシプラン塩酸塩は、線維筋痛症の治療に臨床的に使用されてきました。 これは、痛みと疲労を軽減するのに役立つ、セロトニンとノルエピネフリンのレベルを高めることによって、この状態の症状を管理するのに役立ちます {svg_3} {svg_4}.

慢性疼痛状態の治療

線維筋痛症に加えて、ラセミ体シスミルナシプラン塩酸塩は、ループスなどの他の慢性疼痛状態の治療にも承認されています {svg_5}. セロトニンとノルエピネフリンのレベルを高めることで、慢性的な痛みを管理し、これらの患者の生活の質を向上させることができます {svg_6}.

薬物動態研究

ラセミ体シスミルナシプラン塩酸塩は、マウスにおける吸収、分布、および排泄特性を理解するための薬物動態研究で使用されてきました。 これらの研究は、薬物が体内でどのように振る舞うかについての貴重な洞察を提供し、治療的使用を最適化するために役立ちます {svg_7} {svg_8}.

腹腔内投与

腹腔内(IP)注射は、ラセミ体シスミルナシプラン塩酸塩を使用する実験研究における一般的な投与経路です。 マウスにおけるIP投与ラセミ体シスミルナシプラン塩酸塩の薬物動態プロファイルを調査し、静脈内(IV)経路と比較する研究が行われました {svg_9} {svg_10}.

分析方法の開発

ラセミ体シスミルナシプラン塩酸塩は、液体クロマトグラフィー質量分析法(LC-MS / MS)などの分析方法の開発およびバリデーションに使用されてきました。 これらの方法は、薬物を生物学的サンプルで正確に定量化するために不可欠であり、薬物動態研究にとって不可欠です {svg_11} {svg_12}.

作用機序

Target of Action

The primary targets of rac,cis-Milnacipran Hydrochloride are serotonin (5-HT) and norepinephrine (NE) . These neurotransmitters play crucial roles in mood regulation, pain perception, and other physiological functions .

Mode of Action

rac,cis-Milnacipran Hydrochloride is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) . It works by selectively inhibiting the reuptake of 5-HT and NE at the presynaptic membrane site, thus increasing their concentrations in the synaptic cleft . This results in enhanced serotonergic and noradrenergic neurotransmission .

Biochemical Pathways

The enhanced presence of 5-HT and NE in the synaptic cleft can lead to various downstream effects. For instance, increased levels of NE could potentially mitigate pain signals in the descending inhibitory pain pathways in the brain and spinal cord . On the other hand, increased 5-HT levels may be associated with decreased sensitivity to pain .

Pharmacokinetics

rac,cis-Milnacipran Hydrochloride exhibits favorable pharmacokinetic properties. It is rapidly absorbed with a high oral bioavailability . The terminal elimination half-life of racemic milnacipran is approximately 6-8 hours . It is mainly excreted via renal elimination . These properties contribute to its effective bioavailability.

Result of Action

The enhanced serotonergic and noradrenergic neurotransmission resulting from the action of rac,cis-Milnacipran Hydrochloride can lead to improvements in mood and reductions in pain perception . This makes it effective in the treatment of conditions like fibromyalgia and major depressive disorder .

Action Environment

The action, efficacy, and stability of rac,cis-Milnacipran Hydrochloride can be influenced by various environmental factors. For instance, its absorption and distribution can be affected by factors like the patient’s diet and gastrointestinal pH. Its metabolism can be influenced by the patient’s liver function, and its excretion can be affected by kidney function . Therefore, these factors should be considered when administering rac,cis-Milnacipran Hydrochloride.

Safety and Hazards

Milnacipran, an SNRI, is similar to some drugs used for the treatment of depression and other psychiatric disorders. Antidepressants increased the risk of suicidal thinking and behavior (suicidality) in children, adolescents, and young adults (18–24 years of age) with major depressive disorder and other psychiatric disorders . It is not approved for treating major depressive disorder . It is also not approved for use in pediatric patients <18 years of age . In pooled data analyses, the risk of suicidality was not increased in adults >24 years of age and apparently was reduced in adults ≥65 years of age with antidepressant therapy compared with placebo .

将来の方向性

Milnacipran is a racemic mixture of the 1S,2R and 1R,2S enantiomers; the more active 1S,2R enantiomer of milnacipran, levomilnacipran, is used in the treatment of major depressive disorder . It is also pharmacologically related to duloxetine, desvenlafaxine, and venlafaxine .

生化学分析

Biochemical Properties

rac,cis-Milnacipran Hydrochloride demonstrates a relatively balanced reuptake inhibition of both serotonin and noradrenaline, with a somewhat increased preference for noradrenaline reuptake inhibition . This is potentially a point of interest given the plausible proposal that noradrenaline plays an important role in the mitigation of pain signals in the descending inhibitory pain pathways in the brain and spinal cord .

Cellular Effects

rac,cis-Milnacipran Hydrochloride has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to inhibit the activity of beta-site amyloid precursor protein cleaving enzyme-1 (BACE-1), which has been associated with β-amyloid plaque formation, making it a potential treatment for Alzheimer’s disease .

Molecular Mechanism

The molecular mechanism of action of rac,cis-Milnacipran Hydrochloride involves its ability to inhibit the reuptake of both serotonin and noradrenaline . This results in an increase in the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to the therapeutic effects of the drug .

Temporal Effects in Laboratory Settings

The effects of rac,cis-Milnacipran Hydrochloride change over time in laboratory settings. The peak plasma concentration of unchanged rac,cis-Milnacipran Hydrochloride is attained at 3.5 hours, indicating substantial metabolism of the drug upon oral administration .

Metabolic Pathways

rac,cis-Milnacipran Hydrochloride is primarily metabolized in the liver, with limited involvement of cytochrome P450 enzymes . Approximately 55% of the dose is excreted in urine as unchanged rac,cis-Milnacipran Hydrochloride .

Transport and Distribution

The mean volume of distribution recorded for racemic milnacipran following a single intravenous dose to healthy subjects was approximately 400 L . This indicates that the drug is widely distributed within cells and tissues.

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway of rac,cis-Milnacipran Hydrochloride involves the condensation of 2-(aminomethyl)-1,2,3,4-tetrahydro-1-naphthalenol and 3-(chloropropyl)-1-phenyl-2-pyrrolidinone, followed by reduction and resolution to obtain the racemic mixture of Milnacipran. The resolution of the racemic mixture is done using tartaric acid, followed by salt formation with hydrochloric acid to obtain the final product, rac,cis-Milnacipran Hydrochloride.", "Starting Materials": ["2-(aminomethyl)-1,2,3,4-tetrahydro-1-naphthalenol", "3-(chloropropyl)-1-phenyl-2-pyrrolidinone", "Tartaric acid", "Hydrochloric acid"], "Reaction": ["Step 1: Condensation of 2-(aminomethyl)-1,2,3,4-tetrahydro-1-naphthalenol and 3-(chloropropyl)-1-phenyl-2-pyrrolidinone in the presence of a suitable condensing agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) to form racemic Milnacipran.", "Step 2: Reduction of racemic Milnacipran using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain the corresponding alcohol.", "Step 3: Resolution of the racemic mixture of Milnacipran using tartaric acid to obtain the enantiomers of Milnacipran.", "Step 4: Salt formation of the resolved enantiomers of Milnacipran with hydrochloric acid to obtain the final product, rac,cis-Milnacipran Hydrochloride."] }

CAS番号

165259-91-6

分子式

C₁₆H₂₅ClN₂O

分子量

296.84

同義語

cis-N,N-Diethyl-2-[(methylamino)methyl]-1-phenyl-cyclopropanecarboxamide Monohydrochloride;  cis-(±)-N,N-Diethyl-2-[(methylamino)methyl]-1-phenyl-cyclopropanecarboxamide Monohydrochloride

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。